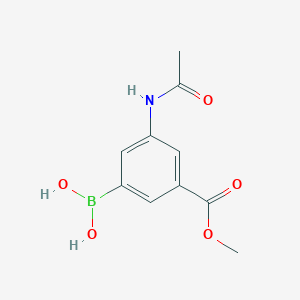
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an acetamido group, a methoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable acetamido and methoxycarbonyl precursor. One common method is the reaction of phenylboronic acid with methyl chloroformate under basic conditions and an inert atmosphere . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Amines
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The boronic acid moiety interacts with the target molecules, forming a stable complex that can be detected or utilized in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both acetamido and methoxycarbonyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in applications requiring high selectivity.
Propiedades
Fórmula molecular |
C10H12BNO5 |
|---|---|
Peso molecular |
237.02 g/mol |
Nombre IUPAC |
(3-acetamido-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13) |
Clave InChI |
QZHAMNSNXSJPQI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


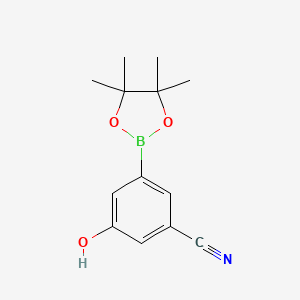
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
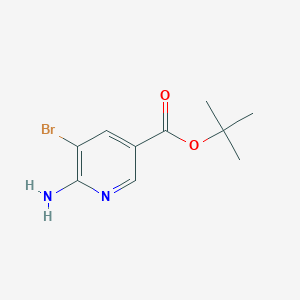
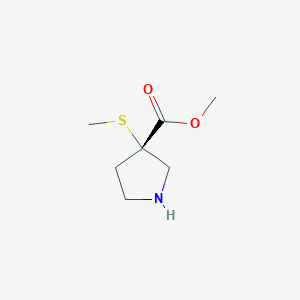
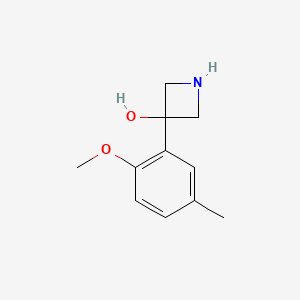
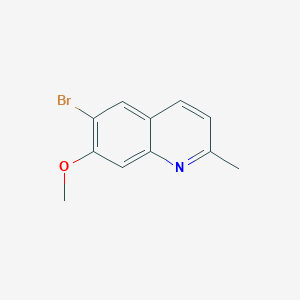
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
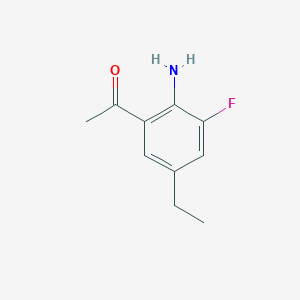
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)
![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
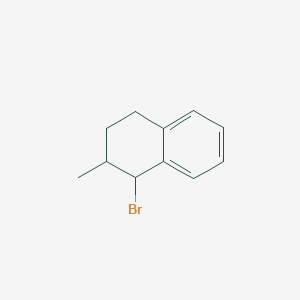
![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
